molecular formula C7H8N2O4S2 B14051162 Ethyl 2-((4-nitrothiazol-5-yl)thio)acetate

Ethyl 2-((4-nitrothiazol-5-yl)thio)acetate

Cat. No.: B14051162
M. Wt: 248.3 g/mol
InChI Key: XMAVPOVHBBONIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((4-nitrothiazol-5-yl)thio)acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a nitro group at the 4-position of the thiazole ring and an ethyl ester group attached to the 2-position via a thioether linkage. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((4-nitrothiazol-5-yl)thio)acetate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis method, which involves the condensation of α-haloketones with thioamides.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the nitrothiazole derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-nitrothiazol-5-yl)thio)acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The thioether linkage can be cleaved and substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

Scientific Research Applications

Ethyl 2-((4-nitrothiazol-5-yl)thio)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-((4-nitrothiazol-5-yl)thio)acetate involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to antimicrobial or anticancer effects. The thiazole ring can also interact with nucleic acids and proteins, disrupting their normal function .

Comparison with Similar Compounds

Ethyl 2-((4-nitrothiazol-5-yl)thio)acetate can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole moiety.

Uniqueness

This compound is unique due to its specific combination of a nitro group and an ethyl ester group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C7H8N2O4S2

Molecular Weight

248.3 g/mol

IUPAC Name

ethyl 2-[(4-nitro-1,3-thiazol-5-yl)sulfanyl]acetate

InChI

InChI=1S/C7H8N2O4S2/c1-2-13-5(10)3-14-7-6(9(11)12)8-4-15-7/h4H,2-3H2,1H3

InChI Key

XMAVPOVHBBONIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(N=CS1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.